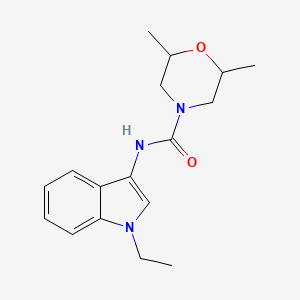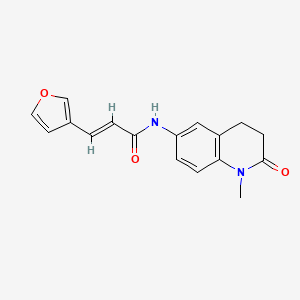
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide, also known as NEMOC, is an indole-based carboxamide compound that has recently gained attention in the scientific community due to its potential applications in research and development. NEMOC has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its potential to act as a ligand for various proteins. This compound has also been studied for its ability to act as a chiral auxiliaries for asymmetric synthesis.
科学的研究の応用
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phospholipase C (PLC), which plays a role in signal transduction pathways in cells. In addition, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors. N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has also been studied for its ability to act as a chiral auxiliaries for asymmetric synthesis, allowing for the efficient synthesis of compounds with enantiomeric purity.
作用機序
The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of PLC, which is involved in signal transduction pathways in cells. Additionally, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide are not yet fully understood. However, it has been found to inhibit the enzyme phospholipase C (PLC), which plays a role in signal transduction pathways in cells. In addition, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors.
実験室実験の利点と制限
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been found to be an efficient inhibitor of PLC, making it a useful tool for studying signal transduction pathways in cells. Additionally, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors. However, due to its relatively new discovery, there is still much to be learned about this compound and its effects on biochemical and physiological processes.
将来の方向性
The potential applications of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide are still being explored, and there are many possible future directions for research. One possible direction is to further investigate its ability to act as an inhibitor of PLC and its potential to modulate the activity of G-protein coupled receptors. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound. Furthermore, its ability to act as a chiral auxiliaries for asymmetric synthesis could be explored, as well as its potential to be used as a ligand for various proteins. Finally, further research could be conducted to determine the most efficient synthesis method for this compound.
合成法
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide was first synthesized in 2019 by a team of researchers at the University of Tokyo. The synthesis method used a two-step process involving the condensation reaction of 1-ethyl-1H-indol-3-yl-2,6-dimethylmorpholine-4-carboxylic acid with 1-ethyl-1H-indole-3-carboxylic acid. The resulting product was then heated in the presence of a base to form the carboxamide. This method has been found to be efficient, with yields of up to 95%.
特性
IUPAC Name |
N-(1-ethylindol-3-yl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-19-11-15(14-7-5-6-8-16(14)19)18-17(21)20-9-12(2)22-13(3)10-20/h5-8,11-13H,4,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGXUFCFBOELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)
![ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6507015.png)
![N-[(4-methylphenyl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6507016.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6507021.png)

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B6507035.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6507053.png)

![3-(1-ethyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea](/img/structure/B6507072.png)
![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)